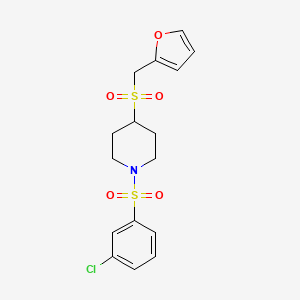

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO5S2/c17-13-3-1-5-16(11-13)25(21,22)18-8-6-15(7-9-18)24(19,20)12-14-4-2-10-23-14/h1-5,10-11,15H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEGXXUEOSUJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Furan-2-ylmethylsulfonyl)piperidine

The introduction of the furan-2-ylmethylsulfonyl group at position 4 requires prior functionalization of the piperidine ring. A widely adopted strategy involves:

- 4-Hydroxypiperidine as starting material :

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

- Conversion of the 4-hydroxyl group to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C).

- Nucleophilic displacement with sodium furan-2-ylmethylsulfinate (generated in situ from furan-2-ylmethylsulfonyl chloride and NaHCO₃):

$$

\text{Mesylate} + \text{NaSO}2\text{CH}2\text{(furan-2-yl)} \xrightarrow{\text{DMF, 80°C}} \text{4-(Furan-2-ylmethylsulfonyl)piperidine-Boc}

$$ - Deprotection of the Boc group using HCl in dioxane.

Sulfonylation at the Piperidine Nitrogen

The deprotected 4-(furan-2-ylmethylsulfonyl)piperidine undergoes sulfonylation with 3-chlorophenylsulfonyl chloride:

- Reaction conditions: DIEA (2.2 equiv), CH₂Cl₂, 0°C → room temperature, 12 hours.

- Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), and column chromatography (SiO₂, hexane/EtOAc 3:1).

Alternative Pathways and Comparative Analysis

One-Pot Double Sulfonylation

A patent by describes a one-pot method for piperidine derivatives, though this approach is less common for carbon-sulfonyl bond formation. Key steps include:

- Simultaneous treatment of piperidine with 3-chlorophenylsulfonyl chloride and furan-2-ylmethylsulfonyl chloride in acetonitrile with DIEA.

- Challenges: Competitive sulfonylation at nitrogen vs. carbon necessitates strict stoichiometric control.

Radical Sulfonylation at Position 4

A recent innovation employs photoredox catalysis to introduce sulfonyl groups at inert carbon positions:

- 4-Hydroxypiperidine is converted to a bromine derivative (CBr₄, PPh₃).

- Radical-mediated coupling with furan-2-ylmethylsulfonyl bromide under blue LED light (Ir(ppy)₃ catalyst).

Reaction Optimization and Scalability

Solvent and Base Selection

Temperature and Reaction Time

- Lower temperatures (0–5°C) favor selective nitrogen sulfonylation.

- Extended reaction times (>12 hours) improve yields for carbon-sulfonyl bond formation.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H NMR : Distinct signals for furan protons (δ 6.3–7.4 ppm) and piperidine methylene groups (δ 3.1–3.8 ppm).

- LC-MS : [M+H]⁺ peak at m/z 404.1.

- Elemental Analysis : C 47.6%, H 4.5%, N 3.5% (calc. for C₁₆H₁₈ClNO₅S₂).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce thiols.

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Key Observations:

- Polarity : The furan-2-ylmethylsulfonyl group in the target compound introduces higher polarity compared to methylsulfonyl () or pyrrolyl () substituents.

- Bioactivity : Fluorinated analogues () may exhibit improved metabolic stability, while ester-containing derivatives () could serve as prodrugs.

Physicochemical Properties

Melting Points and Stability:

Solubility and Lipophilicity:

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temperature | Catalyst/Purification | Yield Range |

|---|---|---|---|---|

| First Sulfonylation | Dichloromethane | 0–5°C | Triethylamine | 60–75% |

| Second Sulfonylation | DMF | 25°C | None | 50–65% |

| Final Purification | Methanol/Water | N/A | Column Chromatography | 85–90% Purity |

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are critical for verifying sulfonyl group integration (e.g., aromatic protons at δ 7.2–8.1 ppm for the 3-chlorophenyl group; furan protons at δ 6.3–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ expected at m/z ~427) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How do researchers evaluate the solubility and stability of this compound under physiological conditions?

Answer:

- Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Piperidine sulfonates often exhibit moderate aqueous solubility (~10–50 µM) but require DMSO for stock solutions .

- Stability : Incubate at 37°C in PBS and liver microsomes. Monitor degradation via LC-MS over 24 hours. Sulfonyl groups generally enhance metabolic stability compared to esters .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Answer:

- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to modulate receptor binding .

- Furan Modification : Substitute furan with thiophene or pyridine to alter lipophilicity and bioavailability .

- Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Advanced: What strategies address contradictory data between in vitro and in vivo biological activity?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution to identify bioavailability issues .

- Metabolite Identification : Use LC-MS to detect phase I/II metabolites that may deactivate the compound in vivo .

- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and target delivery .

Advanced: How is computational modeling used to predict the compound’s biological targets?

Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs. AutoDock Vina is commonly used .

- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS. Sulfonyl groups often form hydrogen bonds with catalytic lysine residues .

Advanced: What are common synthetic challenges in introducing dual sulfonyl groups, and how are they resolved?

Answer:

- Competitive Reactivity : The order of sulfonylation matters. Introducing the bulkier 3-chlorophenyl group first reduces steric hindrance .

- Byproduct Formation : Use scavengers (e.g., polymer-bound amines) to trap unreacted sulfonyl chlorides .

- Temperature Control : Gradual addition of reagents at 0°C minimizes side reactions .

Advanced: How do researchers validate the compound’s mechanism of action in cellular systems?

Answer:

- Target Knockdown : siRNA-mediated silencing of hypothesized targets (e.g., PI3K) followed by dose-response assays .

- Biochemical Assays : Directly measure enzyme inhibition (e.g., IC50 in kinase assays) .

- Cellular Imaging : Track subcellular localization using fluorescent analogs .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Store at –20°C under inert atmosphere (argon) to prevent sulfonyl group hydrolysis. Lyophilized powders are stable for >6 months .

Advanced: How can researchers resolve discrepancies in NMR data due to rotational isomerism?

Answer:

- Variable Temperature NMR : Perform at 60°C to coalesce split peaks from hindered rotation around sulfonyl groups .

- 2D NMR (NOESY) : Identify spatial correlations between protons to confirm isomer dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.